

# Meropenem: A Systematic Comparison of Clinical Effectiveness

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Merocil*

Cat. No.: *B121595*

[Get Quote](#)

This guide provides a systematic review of meropenem's clinical effectiveness, drawing on data from meta-analyses and randomized controlled trials. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative antibiotics and detailing the methodologies behind the cited evidence.

## Comparative Clinical Efficacy

Meropenem is a broad-spectrum carbapenem antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.<sup>[1]</sup> Its efficacy has been evaluated against numerous other antibiotics for various serious infections.

## Meropenem vs. Imipenem/Cilastatin

Meropenem and imipenem/cilastatin are both carbapenems, but they have key differences. Meropenem is stable against the renal enzyme dehydropeptidase-1 (DHP-1) and does not require co-administration with an inhibitor like cilastatin.<sup>[2]</sup> While both have comparable efficacy for many infections, a systematic review of 27 randomized controlled trials (RCTs) found that meropenem had a statistically significant higher clinical response (Relative Risk [RR] 1.04) and bacteriologic response (RR 1.05) compared to imipenem/cilastatin in severe infections.<sup>[3]</sup> Furthermore, meropenem was associated with significantly fewer adverse events (RR 0.87).<sup>[3]</sup> A key advantage of meropenem is its improved central nervous system (CNS) tolerability, with a lower risk of seizures, which allows for the use of higher maximum dosages when necessary.  
<sup>[2][4]</sup>

| Outcome                                         | Meropenem                                                           | Imipenem/Cilastatin<br>n               | Source(s) |
|-------------------------------------------------|---------------------------------------------------------------------|----------------------------------------|-----------|
| Clinical Response<br>(Severe Infections)        | Statistically significantly higher<br>(RR 1.04, 95% CI: 1.01, 1.06) | -                                      | [3]       |
| Bacteriological Response<br>(Severe Infections) | Statistically significantly higher<br>(RR 1.05, 95% CI: 1.01, 1.08) | -                                      | [3]       |
| Mortality<br>(Severe Infections)                | No significant difference<br>(RR 0.98, 95% CI: 0.71, 1.35)          | No significant difference              | [3]       |
| Adverse Events                                  | Statistically significantly fewer<br>(RR 0.87, 95% CI: 0.77, 0.97)  | -                                      | [3]       |
| Intra-abdominal Infections                      | 95.5% (21/22)<br>satisfactory response                              | 76.7% (23/30)<br>satisfactory response | [5]       |
| Sepsis (ICU)                                    | 100% (5/5)<br>satisfactory response                                 | 40.0% (4/10)<br>satisfactory response  | [5]       |

## Meropenem vs. Piperacillin-Tazobactam

The comparison between meropenem and the  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination piperacillin-tazobactam is particularly relevant for treating infections caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae. The MERINO trial, a multicenter randomized study, was stopped early because it found that piperacillin-tazobactam was not noninferior to meropenem for treating bloodstream infections caused by ceftriaxone-resistant E.

coli or Klebsiella pneumoniae.[6][7] The 30-day mortality was significantly higher in the piperacillin-tazobactam group (12.3%) compared to the meropenem group (3.7%).[6][7]

| Outcome                        | Meropenem       | Piperacillin-Tazobactam | Source(s) |
|--------------------------------|-----------------|-------------------------|-----------|
| 30-Day Mortality               | 3.7% (7 of 191) | 12.3% (23 of 187)       | [6][7]    |
| (ESBL Bacteremia)              |                 |                         |           |
| Composite Outcome              | 21% (7 of 34)   | 29% (11 of 38)          | [8]       |
| (AmpC Bacteremia) <sup>1</sup> |                 |                         |           |
| Microbiological Failure        | 0% (0 of 34)    | 13% (5 of 38)           | [8]       |
| (AmpC Bacteremia)              |                 |                         |           |

<sup>1</sup>Composite outcome included death, microbiological failure, clinical failure, or microbiological relapse.[8]

## Meropenem-Vaborbactam vs. Best Available Therapy for CRE

For infections caused by Carbapenem-Resistant Enterobacteriaceae (CRE), newer combination agents are crucial. A meta-analysis comparing meropenem-vaborbactam (a carbapenem combined with a novel  $\beta$ -lactamase inhibitor) to the best available therapy found no significant difference in clinical or microbiological response rates.[9] However, meropenem-vaborbactam was associated with lower 28-day all-cause mortality (RR = 0.47) and fewer renal-related adverse events (RR = 0.32).[9]

| Outcome                              | Meropenem-Vaborbactam                                            | Best Available Therapy | Source(s) |
|--------------------------------------|------------------------------------------------------------------|------------------------|-----------|
| Clinical Response (TOC) <sup>2</sup> | No significant difference<br><br>(RR = 1.29, 95%CI [0.92, 1.80]) | -                      | [9]       |
| 28-Day All-Cause Mortality           | Lower mortality<br><br>(RR = 0.47, 95%CI [0.24, 0.92])           | -                      | [9]       |
| Renal-Related Adverse Events         | Fewer events<br><br>(RR = 0.32, 95%CI [0.15, 0.66])              | -                      | [9]       |

<sup>2</sup>TOC: Test of Cure.

## Continuous vs. Intermittent Infusion of Meropenem

The method of administration can impact meropenem's effectiveness. Multiple meta-analyses have shown that continuous infusion of meropenem is superior to traditional intermittent bolus dosing for patients with sepsis.[\[10\]](#)[\[11\]](#)[\[12\]](#) Continuous infusion is associated with decreased hospital mortality, increased clinical cure rates, and greater microbiological eradication.[\[10\]](#)[\[11\]](#)

| Outcome                     | Continuous Infusion            | Intermittent Infusion | Source(s)    |
|-----------------------------|--------------------------------|-----------------------|--------------|
| Mortality                   | Decreased                      | -                     | [10][11]     |
| (Sepsis)                    | (RR = 0.66, 95% CI: 0.46-0.98) |                       |              |
| Clinical Cure Rate          | Increased                      | -                     | [10][11][13] |
| (Sepsis)                    | (RR = 1.15, 95% CI: 1.02-1.30) |                       |              |
| Microbiological Eradication | Increased                      | -                     | [10][11][13] |
| (Sepsis)                    | (RR = 1.20, 95% CI: 1.01-1.42) |                       |              |

## Experimental Protocols

The data presented are derived from systematic reviews and randomized controlled trials (RCTs). The general methodology for these trials is outlined below.

## General Protocol for Antibiotic Efficacy RCTs

- Objective: To compare the clinical and bacteriological efficacy and safety of an investigational antibiotic (e.g., meropenem) versus a comparator antibiotic.[14]
- Study Design: Typically a multicenter, randomized, double-blind, parallel-group trial designed to establish non-inferiority or superiority.[14]
- Patient Population:
  - Inclusion Criteria: Adult patients ( $\geq 18$  years) with a confirmed diagnosis of a specific severe infection (e.g., complicated intra-abdominal infection, bacteremia, sepsis) requiring hospitalization and intravenous antibiotic therapy.[7][14]
  - Exclusion Criteria: Known hypersensitivity to  $\beta$ -lactam antibiotics, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of other systemic antibacterial

agents.[14]

- Intervention: Eligible patients are randomly assigned (commonly in a 1:1 ratio) to receive either the investigational drug or the comparator drug intravenously.[14] Dosages and administration frequency are standardized (e.g., Meropenem 1g every 8 hours).[7]
- Primary Outcome Measures:
  - Clinical Cure: Resolution of signs and symptoms of the infection to the point that no further antimicrobial therapy is required.[15] This is typically assessed at a "Test of Cure" (TOC) visit, often 5-14 days after the end of therapy.
  - All-Cause Mortality: Death from any cause within a specified timeframe (e.g., 30 days).[7]
- Secondary Outcome Measures:
  - Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) based on follow-up cultures.[10]
  - Adverse Events: Frequency and severity of treatment-emergent adverse events.[3]
- Data Analysis: Analysis is often performed on multiple populations, including the modified intent-to-treat (mITT) population (all randomized patients who received at least one dose of the study drug) and the clinically evaluable (CE) population (patients who met all protocol criteria).[14]

## Microbiological Assessment Protocol

- Specimen Collection: Appropriate clinical specimens (e.g., blood, intra-abdominal fluid, respiratory samples) are collected at baseline before the first dose of the study drug.
- Pathogen Identification: Standard laboratory procedures are used to isolate and identify the causative pathogen(s).
- Susceptibility Testing: The minimum inhibitory concentration (MIC) of the study drugs against the isolated pathogens is determined using standardized methods, such as broth microdilution, as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17]

# Visualizing Methodologies and Mechanisms

## Systematic Review Workflow

The following diagram illustrates the typical workflow for conducting a systematic review and meta-analysis, the methodology used to generate much of the comparative data in this guide.



[Click to download full resolution via product page](#)

Workflow of a Systematic Review and Meta-Analysis.

## Key Mechanisms of Meropenem Resistance

Bacterial resistance to meropenem is a significant clinical concern. The primary mechanisms involve preventing the antibiotic from reaching its target (penicillin-binding proteins or PBPs) or inactivating the drug.[18]

[Click to download full resolution via product page](#)

Primary mechanisms of bacterial resistance to meropenem.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Systematic review comparing meropenem with imipenem plus cilastatin in the treatment of severe infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meropenem versus imipenem/cilastatin as empirical monotherapy for serious bacterial infections in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.com [clinician.com]
- 7. Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With *E. coli* or *Klebsiella pneumoniae* Bloodstream Infection and Ceftriaxone Resistance: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meropenem Versus Piperacillin-Tazobactam for Definitive Treatment of Bloodstream Infections Caused by AmpC  $\beta$ -Lactamase-Producing *Enterobacter* spp, *Citrobacter freundii*, *Morganella morganii*, *Providencia* spp, or *Serratia marcescens*: A Pilot Multicenter Randomized Controlled Trial (MERINO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Review and Meta-Analysis of Clinical Efficacy and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant *Enterobacteriaceae* Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Clinical outcomes of continuous vs intermittent meropenem infusion for the treatment of sepsis: A systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Prolonged versus short-term infusion of meropenem for the treatment of sepsis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Meropenem: an updated review of its use in the management of intra-abdominal infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem Resistance [pdb101.rcsb.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meropenem: A Systematic Comparison of Clinical Effectiveness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121595#systematic-review-of-meropenem-s-clinical-effectiveness]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)